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molecular formula C7H5Cl2NO3 B8523245 1,3-Dichloro-4-methoxy-2-nitrobenzene

1,3-Dichloro-4-methoxy-2-nitrobenzene

Cat. No. B8523245
M. Wt: 222.02 g/mol
InChI Key: NOHBAFVNPWPORE-UHFFFAOYSA-N
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Patent
US04366160

Procedure details

A solution of 155.4 g of 2,4-dichloro-3-nitrophenol in 2 l of methylene chloride is treated with 16.9 g of benzyltrimethylammonium chloride. There is added thereto a solution of 44.8 g of sodium hydroxide in 1.8 l of water and, while stirring vigorously, 143 ml of dimethyl sulfate. After 1 hour, the organic phase is separated, washed with water, dried and evaporated in vacuo. There is obtained 2,4-dichloro-3-nitroanisole of melting point 97°-99° (hexane).
Quantity
155.4 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
catalyst
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 L
Type
solvent
Reaction Step Two
Quantity
143 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([Cl:11])[CH:5]=[CH:4][C:3]=1[OH:12].[OH-].[Na+].S(OC)(O[CH3:19])(=O)=O>C(Cl)Cl.[Cl-].C([N+](C)(C)C)C1C=CC=CC=1.O>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([Cl:11])[CH:5]=[CH:4][C:3]=1[O:12][CH3:19] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
155.4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1[N+](=O)[O-])Cl)O
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
16.9 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](C)(C)C
Step Two
Name
Quantity
44.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.8 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
143 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
There is added
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1[N+](=O)[O-])Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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